![molecular formula C7H7NO3 B2384720 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 482583-71-1](/img/structure/B2384720.png)
5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid (5-F1MPCA) is an organic compound with a molecular formula of C6H5NO3. It is a derivative of pyrrole, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. 5-F1MPCA is a versatile compound that has been used in a number of scientific research applications, ranging from drug development to biochemistry.
Scientific Research Applications
- Biological Functions : Molecules with the Py-2-C group may play roles in glucose metabolism, AGEs (advanced glycation end products), and diabetes progression .
- Utility : They contribute to uniform polymerization, corrosion inhibition, and luminescence chemistry .
- Synthesis : 5-Formyl-1-methylpyrrole-3-carboxylic acid can be employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
- Biological Activity : Some pyrrole-containing compounds serve as intermediates for biologically important alkaloids and other heterocyclic derivatives .
Diabetes Research and Biomarkers
Catalysis and Polymerization
Medicinal Chemistry
Heterocyclic Derivatives
Dye Chemistry and Beyond
Mechanism of Action
Target of Action
The primary targets of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrrole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrrole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.
properties
IUPAC Name |
5-formyl-1-methylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-5(7(10)11)2-6(8)4-9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEZNHMVSOQGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
482583-71-1 | |
Record name | 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.